Rogaratinib (BAY 1163877) is a potent and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4. [, ] It is classified as a pan-FGFR inhibitor due to its activity against all four FGFR subtypes. [] Rogaratinib has been investigated in preclinical and clinical trials for the treatment of various cancers, including urothelial bladder cancer, squamous cell lung cancer, head and neck cancer, and breast cancer. [, , , , , , , , , , , , ]
Rogaratinib is a highly potent and selective small-molecule inhibitor targeting the fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4. It is currently under investigation for its efficacy in treating various cancers characterized by FGFR alterations. The compound was developed by Bayer AG and is known by its developmental code BAY 1163877. Rogaratinib's mechanism of action involves the inhibition of FGFR signaling pathways, which are often deregulated in cancer, leading to tumorigenesis and progression .
Rogaratinib was synthesized at Bayer AG in Germany through a structure-based design approach aimed at optimizing its pharmacological properties. The compound has undergone extensive preclinical studies and is currently being evaluated in clinical trials for its therapeutic potential against cancers with FGFR overexpression .
The synthesis of rogaratinib involves several complex chemical reactions. The process begins with a convergent synthesis strategy that allows for the preparation of multiple structural analogues. Key steps in the synthesis include:
The synthesis pathway is characterized by rigorous quality control measures to ensure the stability and efficacy of the compound.
Rogaratinib has a complex molecular structure represented by the chemical formula . Its molecular weight is approximately 466.56 g/mol. The structural features include:
The three-dimensional structure can be visualized using molecular modeling software, revealing its interactions within the FGFR ATP-binding pocket .
Rogaratinib undergoes various chemical reactions during its synthesis and potential metabolic processes:
The stability of rogaratinib under different conditions is crucial for its therapeutic application .
Rogaratinib exerts its anticancer effects primarily through the inhibition of FGFR signaling pathways. The mechanism involves:
Clinical studies are ongoing to assess the full scope of its mechanism and therapeutic potential in patients with FGFR-altered tumors.
Rogaratinib exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems .
Rogaratinib's primary application lies in oncology, specifically targeting cancers with aberrant FGFR signaling. Its potential uses include:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4